Kinase Profiling Breadth: MAPK8 (JNK1) Prediction vs. ROCK‑Selective Pyridylthiazole‑Ureas
In silico SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 indicate that CAS 2034464-63-4 may engage MAPK8 (JNK1, mitogen‑activated protein kinase 8) with a target‑class probability score (P‑value 31, Max Tc 47), whereas the prototypical ROCK‑selective pyridylthiazole‑urea chemotype (exemplified by compounds in US‑9221808‑B2) is optimized for ROCK1/ROCK2 inhibition with IC50 values typically in the sub‑micromolar range [1][2]. This distinct predicted target preference suggests divergent signaling pathway modulation. No direct head‑to‑head biochemical IC50 comparison between CAS 2034464-63-4 and a named ROCK‑selective comparator is available from the identified sources, so the differentiation is inferred from computational prediction juxtaposed with published chemotype pharmacology.
| Evidence Dimension | Predicted primary kinase target (in silico) |
|---|---|
| Target Compound Data | MAPK8 (JNK1) predicted; SEA P‑value 31, Max Tc 47 |
| Comparator Or Baseline | ROCK1/2‑selective pyridylthiazole‑ureas (representative IC50 < 1 µM for ROCK2, per US‑9221808‑B2 examples) |
| Quantified Difference | Different primary kinase family predicted (MAPK vs. AGC kinase) |
| Conditions | SEA prediction using ECFP4 fingerprints against ChEMBL20 target set |
Why This Matters
A predicted shift in primary kinase target from ROCK to MAPK8 directly impacts which cellular pathways are modulated, guiding researchers to select this compound for JNK‑focused projects rather than ROCK‑centric ones.
- [1] ZINC15 Database. Substance ZINC000066077420. SEA Predictions. Available at: https://zinc15.docking.org/substances/ZINC000066077420/ (accessed 2026-05-09). View Source
- [2] Lawrence, N. J.; Pireddu, R.; Sebti, S. M. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinase (ROCK) and methods of use. U.S. Patent US-9221808-B2, 2015. View Source
